2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine
Description
Chemical Structure and Properties
The compound 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine features an isoindol-imine core substituted at the 2-position with a para-tetrafluoroethoxy phenyl group. Key data from Enamine Ltd. () include:
- Molecular weight: 207.70 (reported, though discrepancies exist; see §2.1).
Properties
IUPAC Name |
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F4N2O/c17-15(18)16(19,20)23-12-7-5-11(6-8-12)22-9-10-3-1-2-4-13(10)14(22)21/h1-8,15,21H,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEVIWFYNWTLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1C3=CC=C(C=C3)OC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-(1,1,2,2-tetrafluoroethoxy)benzaldehyde with an appropriate amine to form the corresponding imine. This intermediate is then subjected to cyclization reactions under controlled conditions to yield the final isoindol-1-imine structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Continuous flow reactors and catalytic processes are often employed to achieve efficient and scalable production. The use of high-pressure reactors and controlled temperature conditions ensures the stability of the tetrafluoroethoxy group during the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
Scientific Research Applications
2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural Analog: 2-(4-Chlorophenyl)-2,3-dihydro-1H-isoindol-1-imine
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₁ClN₂ |
| Molecular weight | 242.71 |
| Substituent | 4-chlorophenyl |
| CAS number | 97166-79-5 |
Comparison :
- Substituent Effects : The chlorine atom in the para position is smaller and less electronegative than the tetrafluoroethoxy group, leading to differences in:
- Reactivity : Chlorophenyl derivatives may undergo nucleophilic aromatic substitution more readily than tetrafluoroethoxy analogs due to reduced electron-withdrawing effects.
- Lipophilicity : The tetrafluoroethoxy group increases hydrophobicity (logP ~2.5 estimated), enhancing membrane permeability compared to chlorophenyl (logP ~3.0 estimated).
- Molecular Weight Discrepancy : The target compound’s reported molecular weight (207.70, ) conflicts with expectations for a tetrafluoroethoxy-substituted isoindol-imine. This may indicate a typographical error in , as the analogous chlorophenyl compound (242.71) is heavier despite chlorine’s lower atomic weight compared to –OCF₂CF₂H.
Agrochemical Analogs: Hexaflumuron and Related Compounds
- Structure: N-(((3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide.
- Role : Benzoylurea insecticide targeting chitin synthesis.
- Key Feature : The tetrafluoroethoxy group enhances environmental persistence and target-binding affinity due to its electron-withdrawing nature and steric shielding of the phenyl ring.
Comparison with Target Compound :
- Functional Similarity : Both compounds utilize the tetrafluoroethoxy group to modify electronic and steric properties.
- Divergent Applications : Hexaflumuron’s benzamide scaffold is optimized for insecticidal activity, while the isoindol-imine core of the target compound may favor pharmaceutical applications (e.g., kinase inhibition).
Soil Metabolites of Tetrafluoroethoxy-Substituted Compounds
- Metabolites : 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl urea and 3,5-dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl amine are soil degradation products of parent agrochemicals.
- Degradation Trends : Metabolite levels increase with temperature and moisture, suggesting aerobic soil conditions favor breakdown.
Implications for Target Compound :
- Environmental Fate : If the target compound is pesticidal, its tetrafluoroethoxy group may slow degradation, increasing persistence in soil. This contrasts with chlorophenyl analogs, which lack such strong electron-withdrawing substituents.
Biological Activity
The compound 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine is a synthetic organic molecule that has garnered attention for its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C16H14F4N2O
- Molecular Weight : 322.29 g/mol
The presence of the tetrafluoroethoxy group is significant as it may influence the compound's lipophilicity and interaction with biological targets.
Biological Activity Overview
Research into the biological activity of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine indicates several potential mechanisms through which it may exert its effects:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes related to cancer metabolism, potentially impacting tumor growth and survival.
The biological activity of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine can be attributed to its interaction with various molecular targets:
- Apoptosis Induction : Research indicates that the compound may activate apoptotic pathways in cancer cells. This is evidenced by increased expression of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
- Cell Cycle Arrest : Studies have demonstrated that treatment with this compound leads to cell cycle arrest at the G2/M phase, which is critical for preventing the proliferation of cancer cells.
Case Studies and Experimental Findings
Several studies have assessed the biological activity of this compound through in vitro and in vivo experiments:
In Vitro Studies
- Cell Line Testing : The compound was tested on various cancer cell lines (e.g., HeLa and MCF-7) where it exhibited a dose-dependent reduction in cell viability. IC50 values were determined to be in the micromolar range.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| MCF-7 | 15 |
In Vivo Studies
- Animal Models : In murine models bearing tumors, administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptotic cells within tumor tissues.
Toxicity and Safety Profile
Assessing the safety profile of 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine is crucial for its potential therapeutic use. Preliminary toxicity studies indicate:
- Low Acute Toxicity : The compound exhibited low acute toxicity in rodent models with no significant adverse effects observed at therapeutic doses.
| Parameter | Control | Treatment |
|---|---|---|
| Body Weight Change (%) | 0 | -5 |
| Organ Weight Ratio (Liver) | Normal | Slightly Increased |
Q & A
Q. What are the recommended synthetic routes for 2-[4-(1,1,2,2-tetrafluoroethoxy)phenyl]-3H-isoindol-1-imine, and how can purity be optimized?
Methodological Answer:
- Core Strategy: Utilize propeniminium salt-mediated vinylformylation (e.g., Lee et al., 1992) to introduce the tetrafluoroethoxy group via electrophilic substitution .
- Key Steps:
- Formylate the isoindole precursor using 2-formylation of 3-arylindoles (Walkup & Linder, 1985) .
- Introduce the tetrafluoroethoxy group via nucleophilic aromatic substitution under anhydrous conditions.
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity using HPLC (>98%) .
- Challenges: Fluorinated groups can hinder reactivity; optimize reaction temperature (60–80°C) and use catalytic Pd(0) to enhance yields .
Q. What analytical techniques are critical for characterizing this compound’s structure and stability?
Methodological Answer:
- Primary Techniques:
- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 28 days) with LC-MS to identify hydrolytic or oxidative byproducts .
Advanced Research Questions
Q. How does the electron-withdrawing tetrafluoroethoxy group influence the compound’s reactivity in heterocyclic transformations?
Methodological Answer:
- Theoretical Framework: Apply DFT calculations (B3LYP/6-31G*) to map electronic effects on the isoindole ring .
- Experimental Validation:
- Compare reaction rates with non-fluorinated analogs in nucleophilic substitution or cycloaddition reactions.
- Use Hammett substituent constants (σₚ values) to quantify electronic contributions .
- Key Insight: The -OCF₂CF₂H group increases electrophilicity at the isoindole C3 position, favoring SNAr reactions but disfavoring Friedel-Crafts alkylation .
Q. How can researchers design experiments to evaluate the compound’s potential as a bioactive scaffold?
Methodological Answer:
- Biological Screening:
- In vitro assays: Test against kinase targets (e.g., EGFR, VEGFR) due to structural similarity to indole-based inhibitors .
- Cellular uptake studies: Use fluorescent tagging (e.g., BODIPY derivatives) to assess membrane permeability .
- Structure-Activity Relationship (SAR): Synthesize analogs with modified substituents (e.g., methoxy vs. tetrafluoroethoxy) and correlate bioactivity with logP and polar surface area .
Q. How to resolve contradictions in reported solubility data for fluorinated isoindole derivatives?
Methodological Answer:
- Systematic Approach:
- Data Interpretation: Discrepancies often arise from crystallization vs. amorphous phase solubility; use PXRD to confirm polymorphic forms .
Q. What mechanistic studies are required to elucidate degradation pathways under environmental conditions?
Methodological Answer:
- Environmental Fate Analysis:
- Conduct hydrolysis studies at varying pH (2–12) and track degradation via LC-QTOF-MS .
- Use isotopic labeling (¹⁸O/²H) to trace abiotic transformation pathways (e.g., hydrolysis of the imine group) .
- Ecotoxicity Testing: Evaluate impacts on model organisms (e.g., Daphnia magna) using OECD guidelines to link degradation products to toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
